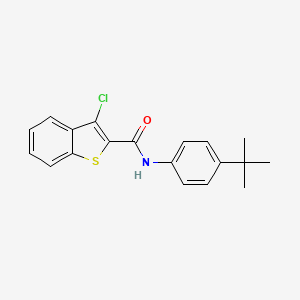

N-(4-tert-butylphenyl)-3-chloro-1-benzothiophene-2-carboxamide

Description

N-(4-tert-butylphenyl)-3-chloro-1-benzothiophene-2-carboxamide is an organic compound that features a benzothiophene core substituted with a chloro group and a carboxamide moiety attached to a 4-tert-butylphenyl group

Propriétés

IUPAC Name |

N-(4-tert-butylphenyl)-3-chloro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNOS/c1-19(2,3)12-8-10-13(11-9-12)21-18(22)17-16(20)14-6-4-5-7-15(14)23-17/h4-11H,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSZVJZOIRJBON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-3-chloro-1-benzothiophene-2-carboxamide typically involves the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a halogenated benzene derivative.

Introduction of the Chloro Group: The chloro group is introduced via a halogenation reaction, often using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.

Attachment of the Carboxamide Moiety: The carboxamide group is introduced through an amidation reaction, where the benzothiophene derivative is reacted with 4-tert-butylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-tert-butylphenyl)-3-chloro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding reduced products.

Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Oxidized benzothiophene derivatives.

Reduction: Reduced benzothiophene derivatives.

Substitution: Substituted benzothiophene derivatives with various nucleophiles.

Applications De Recherche Scientifique

Anticancer Activity

N-(4-tert-butylphenyl)-3-chloro-1-benzothiophene-2-carboxamide has been studied for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit specific enzymes involved in cancer cell proliferation, offering a pathway for developing novel cancer therapies. The mechanism often involves the modulation of signaling pathways that lead to reduced cell growth and increased apoptosis in malignant cells.

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. It has been suggested that benzothiophene derivatives can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. By inhibiting COX-2, these compounds may provide relief from pain and inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Preliminary studies have shown that N-(4-tert-butylphenyl)-3-chloro-1-benzothiophene-2-carboxamide exhibits antimicrobial properties against various pathogens. This activity is attributed to its ability to disrupt microbial cell membranes or inhibit key metabolic pathways, making it a candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of N-(4-tert-butylphenyl)-3-chloro-1-benzothiophene-2-carboxamide on human cancer cell lines. The results demonstrated significant inhibition of cell growth at micromolar concentrations, suggesting that the compound could serve as a lead compound for further development .

Case Study 2: COX-2 Inhibition

Another study focused on the anti-inflammatory potential of this compound, where it was tested alongside traditional NSAIDs. The results indicated that N-(4-tert-butylphenyl)-3-chloro-1-benzothiophene-2-carboxamide provided comparable anti-inflammatory effects with a lower incidence of gastrointestinal side effects, highlighting its therapeutic potential .

Table 1: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of N-(4-tert-butylphenyl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.

Altering Membrane Permeability: Affecting the permeability of cellular membranes, leading to changes in cellular function

Comparaison Avec Des Composés Similaires

N-(4-tert-butylphenyl)-3-chloro-1-benzothiophene-2-carboxamide can be compared with similar compounds such as:

N-(4-tert-butylphenyl)-2-chlorobenzamide: Similar structure but lacks the benzothiophene core.

3-chloro-1-benzothiophene-2-carboxamide: Lacks the 4-tert-butylphenyl group.

N-(4-tert-butylphenyl)-3-bromo-1-benzothiophene-2-carboxamide: Similar structure but with a bromo group instead of a chloro group.

The uniqueness of N-(4-tert-butylphenyl)-3-chloro-1-benzothiophene-2-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Activité Biologique

N-(4-tert-butylphenyl)-3-chloro-1-benzothiophene-2-carboxamide is an organic compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiophene core with a chloro group and a carboxamide moiety attached to a 4-tert-butylphenyl group. Its molecular formula is , and it has a molar mass of approximately 343.87 g/mol .

The biological activity of N-(4-tert-butylphenyl)-3-chloro-1-benzothiophene-2-carboxamide is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating metabolic pathways.

- Receptor Modulation : It can interact with cellular receptors to influence signal transduction pathways, potentially affecting cell proliferation and survival.

- Membrane Permeability Alteration : Changes in membrane permeability may lead to altered cellular functions, including apoptosis in cancer cells .

Antimicrobial Activity

A notable study highlighted the compound's potential as an antimicrobial agent. In high-throughput screening (HTS) against Mycobacterium tuberculosis, various derivatives were tested, and some exhibited significant inhibition rates. While specific data on N-(4-tert-butylphenyl)-3-chloro-1-benzothiophene-2-carboxamide were not detailed in the study, the context suggests that compounds with similar structures could possess comparable activities .

Anticancer Properties

Research into the anticancer properties of this compound has shown promising results. In vitro assays demonstrated that it could inhibit the growth of various cancer cell lines. The selectivity index (SI), calculated as , where is the cytotoxic concentration for normal cells and is the inhibitory concentration for cancer cells, indicated a favorable profile for further development .

Case Studies

-

Case Study on Antitubercular Activity :

- A study screened over 100,000 compounds for antitubercular activity using a microdilution assay format. Although specific results for N-(4-tert-butylphenyl)-3-chloro-1-benzothiophene-2-carboxamide were not provided, related compounds showed promising inhibition rates against M. tuberculosis.

- Results indicated that several compounds achieved over 90% inhibition, suggesting that derivatives might also exhibit similar efficacy .

- Cytotoxicity Assessment :

Research Findings Summary

| Study Focus | Key Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Potential inhibition of M. tuberculosis | Need for further exploration in drug development |

| Anticancer Properties | Inhibition of cancer cell growth in vitro | Promising candidate for anticancer therapy |

| Cytotoxicity | Selective toxicity towards cancer cells | Favorable safety profile for therapeutic use |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-tert-butylphenyl)-3-chloro-1-benzothiophene-2-carboxamide, and how can its purity be validated?

- Synthesis : The compound can be synthesized via coupling reactions between benzothiophene-2-carboxylic acid derivatives and substituted anilines. For example, 3-chloro-1-benzothiophene-2-carboxylic acid chloride may react with 4-tert-butylaniline under Schotten-Baumann conditions (amide bond formation). Reaction optimization should consider solvent polarity (e.g., THF or DCM), temperature (0–25°C), and stoichiometric ratios .

- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against commercial standards. Confirm molecular identity via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR spectroscopy, ensuring absence of unreacted precursors or byproducts .

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

- Crystallization : Use slow evaporation from a solvent mixture (e.g., DCM/hexane) to grow single crystals.

- Data Collection : Employ single-crystal X-ray diffraction (SC-XRD) with a synchrotron or laboratory source (Cu-Kα radiation).

- Refinement : Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution). These tools are robust for small-molecule crystallography and support anisotropic displacement parameters and hydrogen-bonding analysis .

Advanced Research Questions

Q. What strategies can resolve contradictions in biochemical activity data for this compound across different assay conditions?

- Case Example : If IC₅₀ values vary between enzymatic and cell-based assays, consider:

- Solubility Effects : Use DMSO concentration controls (<1% v/v) and validate compound stability via LC-MS.

- Membrane Permeability : Perform parallel assays with membrane-permeable vs. impermeable analogs.

- Off-Target Interactions : Conduct counter-screens against related enzymes (e.g., serine proteases, kinases) to rule out nonspecific binding .

Q. How can computational modeling guide the design of derivatives targeting SARS-CoV-2 Mpro?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzothiophene carboxamide scaffold and Mpro’s catalytic dyad (Cys145-His41).

- Key Interactions : Optimize hydrogen bonding with Gly143/Ser144 and hydrophobic contacts with the S2 pocket (e.g., tert-butyl group).

- Validation : Compare predicted binding poses with co-crystal structures of similar inhibitors (e.g., non-covalent ligands resolved at 2.0 Å; PDB: 7NTV) .

Q. What experimental approaches validate the compound’s role as a selective kinase inhibitor?

- Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity.

- Cellular Target Engagement : Employ NanoBRET or CETSA (cellular thermal shift assay) to confirm target binding in live cells.

- Resistance Mutagenesis : Introduce mutations in the ATP-binding pocket of candidate kinases (e.g., gatekeeper mutations) to test for reduced potency .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.